N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, an indole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Alkyl Group: The 2-methylpropyl group can be introduced via Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diketones with diamines under reflux conditions.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrazine carboxamide using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the pyrazine ring might interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(3-{[1-(2-methylpropyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-sulfonamide: Similar structure but with a sulfonamide group, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of an indole moiety, a pyrazine ring, and a carboxamide group. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[3-[[1-(2-methylpropyl)indol-4-yl]amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-14(2)13-25-11-7-15-16(4-3-5-18(15)25)24-19(26)6-8-23-20(27)17-12-21-9-10-22-17/h3-5,7,9-12,14H,6,8,13H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
GJBYJIWZNSUDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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